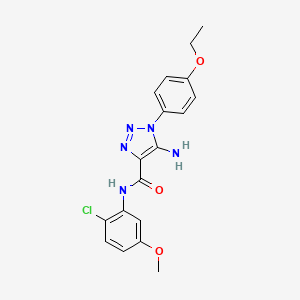

![molecular formula C5H2N6O2 B5191062 [1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine 3-oxide](/img/structure/B5191062.png)

[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine 3-oxide

Vue d'ensemble

Description

[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine 3-oxide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger in many physiological processes. ODQ has been widely used in scientific research to investigate the role of sGC and cGMP signaling in various biological systems.

Applications De Recherche Scientifique

Synthesis and Chemical Behavior

[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine 3-oxide, as a fused, tricyclic pyridine-based energetic material, demonstrates significant properties in the field of chemistry. The synthesis of such compounds like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP) involves a two-step reaction from commercially available reagents. ANTP is characterized by its high density, low thermal stability, and good detonation properties, making it a subject of interest in energetic material research (Ma et al., 2018).

Charge-Transfer Complex Formation

Another aspect of these compounds is their ability to form charge-transfer complexes with aromatic hydrocarbons. This was observed in the study of 7-nitro[1,2,5]oxadiazolo[3,4-c]pyridine 3-oxide, which could also add elements of water to yield a crystalline hydrate (Bailey et al., 1971).

Equilibrium Studies

Research on tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides reveals the equilibrium states these compounds can exist in. For instance, tetrazolo(1,5-a)pyridines prepared from azide ion reactions with 2-chloropyridines are in equilibrium with 2-azidopyridines. Understanding these equilibria is crucial for the synthesis and application of these compounds in various chemical processes (Lowe-Ma et al., 1990).

Nitric Oxide Generation

The properties of [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a nitric oxide (NO) generator have been explored. The compound's ability to produce NO and NO-related species under physiological conditions is of particular interest, as it provides insight into potential biomedical applications (Sako et al., 1998).

High Energy Density Applications

Compounds like 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide and its derivatives exhibit high energy density,making them promising candidates for applications in explosives and propellants. Studies on their molecular geometries, electronic structures, sublimation enthalpies, and detonation performance provide valuable insights into their potential as high energy density materials. Their detonation properties and impact sensitivities are often compared with conventional explosives like RDX and HMX, highlighting their relevance in this field (Gao et al., 2021).

Efficient Synthesis Methods

Efficient synthesis methods are also a crucial area of research for these compounds. For example, one study demonstrated the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides. This method provided good to excellent yield, highlighting a more convenient approach to synthesizing these compounds, which is significant for their broader application and study (Keith, 2006).

Propriétés

IUPAC Name |

5-oxido-4-oxa-1,3,10,11,12-pentaza-5-azoniatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N6O2/c12-11-3-1-2-4-6-8-9-10(4)5(3)7-13-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLKIGODZPDEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C3=NO[N+](=C31)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methylbutyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5190988.png)

![3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5190992.png)

![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5190995.png)

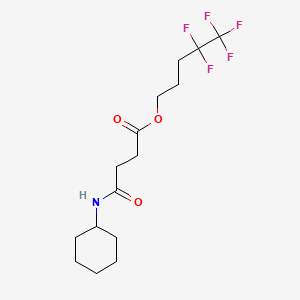

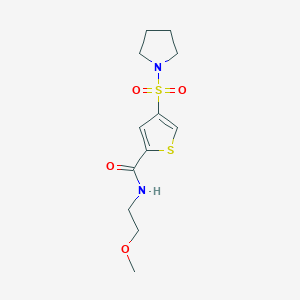

![ethyl 1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5191002.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-1-propanamine](/img/structure/B5191029.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5191031.png)

![1-{[1-({6-[(2-methylbenzyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5191037.png)

![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}bis(4-methylpiperidine)](/img/structure/B5191040.png)

![4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B5191042.png)

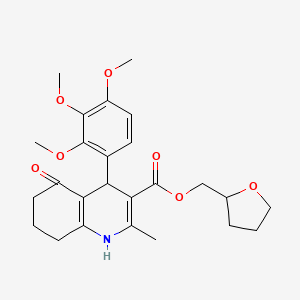

![5-[5-(5-isopropyl-2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5191050.png)